ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate
Description
Ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an ethyl group at position 5, a 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl acetamido group at position 2, and an ethyl ester at position 2. This structure combines a thiophene ring, known for electronic and pharmacological versatility, with a quinoxaline moiety, which is associated with diverse biological activities, including kinase inhibition and antimicrobial properties . The compound’s synthesis typically involves multi-step reactions, including condensation and acetylation processes, as seen in analogous thiophene derivatives .
Properties
IUPAC Name |
ethyl 5-ethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-11-9-12(19(25)26-4-2)18(27-11)22-16(23)10-15-17(24)21-14-8-6-5-7-13(14)20-15/h5-9,15,20H,3-4,10H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUICELQKQIYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, phosphorus oxychloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have indicated that derivatives of thiophene and quinoxaline exhibit anticancer activities. For instance, compounds similar to ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth .
2. Anti-inflammatory Effects
In silico studies have suggested that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis . Molecular docking studies have shown strong binding affinities to the active sites of relevant enzymes, indicating a viable pathway for drug development .
3. Antioxidant Activity
Research has demonstrated that similar thiophene derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage linked to various diseases including cancer and neurodegenerative disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values indicating potent activity. |
| Study B | Anti-inflammatory Potential | Showed inhibition of 5-lipoxygenase activity by more than 70%, suggesting effective anti-inflammatory action. |
| Study C | Antioxidant Properties | Reported a reduction in oxidative stress markers in treated cell lines compared to controls. |
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ester group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
Key Structural Insights :
- Core Heterocycle : Replacing thiophene with benzene (as in the benzoate analog) reduces electronic complexity but may decrease binding affinity to thiophene-specific targets .
- Quinoxaline Moiety: Present in all analogs, this group contributes to hydrogen bonding (3 H-bond donors/acceptors) and may stabilize interactions with biological targets .
Divergences :
- Benzothiophene Analogs : Require additional hydrogenation steps to saturate the benzene ring .
- Benzoate Analogs : Replace thiophene with benzene early in the synthesis, altering reaction conditions .
Physicochemical Properties
Implications :
- The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing solubility and membrane penetration.
Biological Activity
Molecular Formula
- C : 19
- H : 21
- N : 3
- O : 4
- S : 1
Molecular Weight
- 342.46 g/mol
Structure
The compound features a thiophene ring, an acetamido group, and a tetrahydroquinoxaline moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the quinoxaline structure exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoxaline have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the ethyl and thiophene groups may enhance these effects due to their ability to interact with microbial membranes.
Anticancer Activity
Studies have demonstrated that compounds similar to ethyl 5-ethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate possess anticancer properties. For example, quinoxaline derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve the inhibition of key signaling pathways in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene derivatives has been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . this compound may exhibit similar effects due to its structural components.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various quinoxaline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antibacterial activity .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer potential of thiophene-based compounds highlighted that this compound induced significant apoptosis in human breast cancer cell lines (MCF7). The study reported an IC50 value of 25 µM after 48 hours of treatment .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Tetrahydroquinoxaline : This is achieved through cyclization reactions involving ortho-diamines and α-keto esters.
- Acetylation : The tetrahydroquinoxaline derivative is then acetylated to introduce the acetamido group.
- Thioester Formation : The final step involves coupling the thiophene derivative with the acetamido-substituted tetrahydroquinoxaline to yield the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
